molecular formula C36H39ClN8O2 B12397100 KRAS G12C inhibitor 48

KRAS G12C inhibitor 48

Cat. No.: B12397100
M. Wt: 651.2 g/mol
InChI Key: CROGWWKTKKFIJR-YUWSGBISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 48 typically involves a series of organic reactions to construct the desired molecular framework. One common synthetic route includes the following steps :

    Formation of the core structure: The core structure of this compound is often synthesized through a series of nucleophilic substitution reactions (SNAr) involving chiral building blocks.

    Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as palladium-catalyzed coupling and oxidation.

    Final assembly:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring high yield and purity. This typically includes optimizing reaction conditions, using robust catalysts, and employing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 48 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from these reactions include intermediates with specific functional groups that contribute to the final pharmacological properties of this compound .

Scientific Research Applications

KRAS G12C inhibitor 48 has a wide range of scientific research applications, including:

Biological Activity

The KRAS G12C mutation is a prevalent driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The development of inhibitors targeting this mutation, such as KRAS G12C inhibitor 48, has opened new avenues for targeted therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and challenges related to resistance.

KRAS proteins are small GTPases that play a critical role in cell signaling pathways that regulate cell growth and survival. The G12C mutation results in a cysteine substitution at position 12, which alters the protein's nucleotide binding properties. Inhibitors like this compound selectively bind to the GDP-bound form of the mutant KRAS protein, stabilizing it and preventing its activation by guanine nucleotide exchange factors (GEFs) such as SOS1. This inhibition disrupts downstream signaling pathways, including the RAS-RAF-MEK-ERK cascade, leading to reduced cell proliferation and survival in KRAS G12C-mutant tumors .

Efficacy in Preclinical Models

In preclinical studies, this compound demonstrated significant antitumor activity across various cancer models. For instance, in a study involving patient-derived xenograft (PDX) models of KRAS G12C-positive tumors, the inhibitor resulted in tumor regression in approximately 65% of cases . The pharmacodynamics of the inhibitor were assessed using mass spectrometry to quantify the modification of KRAS G12C. Results indicated that the inhibitor effectively modified the target protein at concentrations as low as 2 nmol/L .

Table 1: Efficacy of this compound in Preclinical Models

Model TypeTumor TypeResponse RateNotes
PDX ModelsNSCLC65%Significant tumor regression observed.
Cell Line ModelsColorectal CancerVariableIC50 values varied by over 100-fold.
Combination TherapyCRC with EGFR InhibitorPromisingEnhanced efficacy noted with combinations.

Clinical Trials and Case Studies

Clinical trials have begun to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. For instance, a phase 1b/2 trial combining this inhibitor with SHP2 inhibitors showed promising results, with an objective response rate (ORR) of approximately 33.3% among patients with NSCLC . A notable case involved a 73-year-old female patient who achieved a partial response after failing multiple lines of therapy, highlighting the potential for durable responses even after prior treatments .

Table 2: Clinical Outcomes from Trials Involving this compound

Patient DemographicsTreatment RegimenORR (%)PFS (Months)
NSCLCMonotherapy33.3Not reported
CRCCombination with SHP251.69

Resistance Mechanisms

Despite initial successes, resistance to KRAS G12C inhibitors remains a significant challenge. Studies have identified several mechanisms contributing to adaptive resistance:

  • Feedback Activation : Wild-type RAS can be activated through various receptor tyrosine kinases (RTKs), leading to reactivation of downstream signaling pathways even in the presence of inhibitors .
  • Co-mutations : The presence of additional mutations, such as those in PIK3CA or TP53, can alter therapeutic responses and contribute to resistance .
  • Combination Therapies : To combat these resistance mechanisms, combination therapies targeting multiple pathways are being explored. For example, combining KRAS G12C inhibitors with EGFR or MEK inhibitors has shown enhanced efficacy in preclinical models .

Future Directions

The ongoing research into KRAS G12C inhibitors like compound 48 emphasizes the need for combination strategies to overcome resistance and improve patient outcomes. Future trials will likely focus on:

  • Optimizing Combination Therapies : Identifying effective combinations that target both KRAS and feedback activation pathways.
  • Biomarker Development : Establishing biomarkers to predict responses to therapy and monitor resistance mechanisms.
  • Expanding Indications : Investigating the efficacy of KRAS G12C inhibitors in other tumor types beyond NSCLC and CRC.

Properties

Molecular Formula

C36H39ClN8O2

Molecular Weight

651.2 g/mol

IUPAC Name

(E)-2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carbonyl]-3-cyclopropylprop-2-enenitrile

InChI

InChI=1S/C36H39ClN8O2/c1-42-15-4-7-28(42)23-47-36-40-31-22-43(32-9-3-6-25-5-2-8-30(37)33(25)32)16-13-29(31)34(41-36)44-17-18-45(27(21-44)12-14-38)35(46)26(20-39)19-24-10-11-24/h2-3,5-6,8-9,19,24,27-28H,4,7,10-13,15-18,21-23H2,1H3/b26-19+/t27-,28-/m0/s1

InChI Key

CROGWWKTKKFIJR-YUWSGBISSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C(=C/C7CC7)/C#N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=CC7CC7)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.